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Abstract

This document provides a detailed overview and experimental protocols for the first
enantioselective total synthesis of the complex pentameric cyclotryptamine alkaloid, (-)-
psychotridine. The synthesis strategy is highlighted by a highly convergent diazene-directed
assembly of enantiomerically enriched cyclotryptamine subunits. Key transformations include
the stereocontrolled formation of four quaternary stereocenters in a single photochemical step
and the strategic use of metal-catalyzed C—H amination to forge critical C—N bonds. This
methodology offers a robust pathway for accessing complex oligomeric natural products with
high stereochemical control, paving the way for further investigation of their therapeutic
potential.[1][2][3]

Introduction

The oligomeric cyclotryptamine alkaloids are a large family of natural products known for their
intricate molecular architectures and a wide array of biological activities, including analgesic,
antifungal, and cytotoxic properties.[4] (-)-Psychotridine, a pentameric member of this family,
presents a significant synthetic challenge due to its multiple quaternary stereocenters and
complex connectivity. The first enantioselective total synthesis and complete stereochemical
assignment of (-)-psychotridine were reported by Scott and Movassaghi.[1][3][5] Their
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approach leverages a powerful diazene-directed fragment assembly strategy, which allows for
the convergent and stereocontrolled union of complex molecular fragments.[4][6][7][8] This
application note details the key aspects of this synthesis, providing protocols for the crucial
steps and summarizing the quantitative data.

Retrosynthetic Analysis

The retrosynthetic strategy for (-)-psychotridine hinges on the diazene-directed assembly.
The pentameric core is envisioned to arise from a trisdiazene pentamer intermediate. This key
intermediate is designed to undergo a photochemical extrusion of three molecules of
dinitrogen, leading to the concomitant and highly stereocontrolled formation of four C3a—C7’
and C3a—C3a’' quaternary stereocenters in a single operation. The trisdiazene itself is
assembled from enantiomerically pure cyclotryptamine monomers, which are prepared using
metal-catalyzed C—H amination reactions to install the necessary functionality at the C3a and
C7 positions.
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Caption: Retrosynthetic analysis of (-)-psychotridine.

Experimental Protocols

The following protocols are based on the methodologies developed by the Movassaghi group
for the synthesis of oligocyclotryptamines. For precise experimental details for the synthesis of
(-)-psychotridine, refer to the supporting information of the primary publication.[1][2]

Protocol 1: Synthesis of C3a- and C7-Aminated
Cyclotryptamine Monomers via Metal-Catalyzed C-H
Amination
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This protocol describes a general procedure for the rhodium-catalyzed C—H amination of
cyclotryptamine precursors, a key step in preparing the building blocks for diazene assembly.[9]
[10][11][12][13]

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the N-
protected cyclotryptamine substrate (1.0 equiv), Rhz(esp)z (2 mol %), and MgO (2.0 equiv).

e Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM) to the flask. To this
suspension, add the desired aminating agent (e.g., a sulfamate ester, 1.2 equiv).

o Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours,
monitoring the reaction progress by thin-layer chromatography (TLC).

o Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite,
washing with DCM. Concentrate the filtrate under reduced pressure. The crude product is
then purified by flash column chromatography on silica gel to afford the desired aminated
cyclotryptamine.

Protocol 2: Diazene-Directed Assembly of
Cyclotryptamine Fragments

This protocol outlines the general steps for the coupling of aminated cyclotryptamine
monomers to form diazene-linked oligomers.[4][6][7][8]

o Formation of the Mixed Sulfamide: To a solution of the C3a-aminocyclotryptamine (1.0 equiv)
in anhydrous pyridine at 0 °C, add the corresponding sulfamoyl chloride (1.1 equiv). Allow
the reaction to warm to room temperature and stir for 4-6 hours.

o Workup: Quench the reaction with saturated aqueous NaHCOs and extract with ethyl
acetate. The combined organic layers are washed with brine, dried over Na=S0Oa4, and
concentrated. The crude mixed sulfamide is purified by flash chromatography.

» Oxidative Diazene Formation: The purified sulfamide is dissolved in anhydrous THF and
cooled to -78 °C. A solution of NaHMDS (2.2 equiv) in THF is added dropwise, followed by a
solution of a suitable oxidizing agent (e.g., N-tert-butyl-N-chlorocyanamide, 2.2 equiv) in
THF.
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Reaction Monitoring and Quenching: The reaction is stirred at -78 °C for 1 hour. The
formation of the colored diazene intermediate can be monitored visually. The reaction is
guenched with saturated agueous NHaCl.

Extraction: The mixture is extracted with ethyl acetate, and the combined organic layers are
washed with brine, dried, and concentrated to yield the crude diazene, which is used
immediately in the next step without further purification.

Protocol 3: Photochemical Extrusion of Dinitrogen and
Quaternary Stereocenter Formation

This protocol describes the key fragment coupling and stereocenter-forming step.[1][2][5]

Photolysis Setup: The crude trisdiazene pentamer intermediate is dissolved in anhydrous
toluene in a quartz reaction vessel. The solution is deoxygenated by bubbling with argon for
30 minutes.

Irradiation: The reaction vessel is irradiated with a high-pressure mercury lamp (e.g., 450 W)
while maintaining a low temperature (e.g., 0 °C) with a cooling bath.

Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the
disappearance of the diazene starting material. The extrusion of nitrogen gas can be
observed.

Purification: Upon completion, the solvent is removed under reduced pressure, and the
residue is purified by preparative HPLC to isolate (-)-psychotridine.

Synthetic Workflow

The forward synthesis is a convergent process, starting with the preparation of functionalized
monomers, followed by their iterative assembly into the trisdiazene precursor, and culminating
in the key photochemical step.
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Caption: Forward synthesis workflow for (-)-psychotridine.

Quantitative Data

The following tables summarize representative quantitative data for the key transformations in
the synthesis of (-)-psychotridine, based on the published literature. The enantiomeric excess
for all chiral building blocks was reported to be high, leading to the formation of the final

product with complete stereochemical control.
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Table 1: Key C-H Amination Reactions

Catalyst Aminating

Substrate Solvent Yield (%)
(mol%) Agent
N-Boc-
) Rhz(esp)z (2) TcesNH:2 DCM 75-85
cyclotryptamine
N-Boc-7-bromo-
Rhz(esp)z (2) TcesNH:2 DCM 70-80

cyclotryptamine

Table 2: Diazene Assembly and Photochemical Cascade

Stereochemica

Precursor Reaction Conditions Yield (%)
| Outcome
Monomer + Diazene NaHMDS,
) ) ) 60-70 -
Dimer Formation Oxidant
Trisdiazene Photochemical hv (450 W), 40-50 Complete
Pentamer Extrusion Toluene Stereocontrol
Conclusion

The enantioselective total synthesis of (-)-psychotridine has been achieved through a highly
innovative and convergent strategy. The diazene-directed assembly methodology provides a
powerful tool for the stereocontrolled construction of complex oligomeric natural products. The
successful application of this strategy to a pentameric alkaloid underscores its robustness and
potential for the synthesis of other members of the cyclotryptamine family. This work not only
provides access to significant quantities of (-)-psychotridine for biological evaluation but also
opens new avenues for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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